![molecular formula C23H21N3O4 B2481920 N-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-3,4,5-trimethoxybenzamid](/img/structure/B2481920.png)
N-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-3,4,5-trimethoxybenzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-trimethoxybenzamide is a useful research compound. Its molecular formula is C23H21N3O4 and its molecular weight is 403.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-trimethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-trimethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Therapeutisches Potenzial
Imidazol, ein Kernbestandteil dieser Verbindungen, ist für seine breite Palette an chemischen und biologischen Eigenschaften bekannt . Die Derivate von 1,3-Diazol, einer ähnlichen Struktur, zeigen verschiedene biologische Aktivitäten wie antibakterielle, antimykobakterielle, entzündungshemmende, antitumorale, antidiabetische, antiallergische, antipyretische, antivirale, antioxidative, anti-amöbische, antihelminthische, antimykotische und ulzerogene Aktivitäten .
Anti-mikrobielle Aktivität
Einige Derivate dieser Verbindungen haben ein gutes antimikrobielles Potenzial gezeigt . Dies deutet darauf hin, dass sie bei der Entwicklung neuer antimikrobieller Medikamente eingesetzt werden könnten.
Antioxidative Aktivität
Bestimmte Derivate wurden auf ihre antioxidative Aktivität mit verschiedenen Methoden wie Wasserstoffperoxid-Fängern, Stickstoffoxid-Fängern, DPPH und FRAP-Assay bewertet . Dies deutet auf potenzielle Anwendungen in Situationen hin, in denen oxidativer Stress eine Rolle spielt.
Synthese neuer Verbindungen
Diese Verbindungen können bei der Synthese neuer Verbindungen verwendet werden. Zum Beispiel wurde eine allgemeine, kostengünstige und vielseitige Methode zur Synthese von (1H-Benzo[d]imidazol-2-yl)(phenyl)methanon und zur Bildung von C–N-Bindungen über ein aromatisches Aldehyd und o-Phenylendiamin entwickelt .
Tumor-hemmende Aktivität
Es gibt Hinweise darauf, dass diese Verbindungen eine tumorhemmende Aktivität haben könnten. Eine molekulare Docking-Studie zur Interaktion eines Pd(II)-Komplexes mit DNA bestätigte seine Hemmungsfähigkeit . Die experimentellen Ergebnisse und die Drug-likeness-Eigenschaften des Pd(II)-Komplexes deuten auf seine potenziellen Anwendungen hin, die in naher Zukunft als potenzielles Antikrebsmedikament entwickelt werden können .
Untersuchung der nichtlinearen Optik (NLO)
Diese Verbindungen können bei der NLO-Untersuchung verwendet werden. Zum Beispiel wurden das Dipolmoment (μ), die lineare Polarisierbarkeit (α) und die Hyperpolarisierbarkeit erster Ordnung (β) mit einem ähnlichen Ansatz bestimmt .
Wirkmechanismus
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities and can interact with various targets such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological activities .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting they can induce various molecular and cellular effects .
Biochemische Analyse
Biochemical Properties
Imidazole derivatives, to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules . For instance, some imidazole derivatives have been evaluated for anti-tubercular activity against Mycobacterium tuberculosis .
Cellular Effects
Certain imidazole derivatives have shown significant antimicrobial activity, suggesting potential effects on microbial cell function
Molecular Mechanism
Some imidazole derivatives have been found to interact with cyclin-dependent kinase-8, suggesting potential mechanisms of action at the molecular level .
Eigenschaften
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4/c1-28-19-12-14(13-20(29-2)21(19)30-3)23(27)26-16-9-5-4-8-15(16)22-24-17-10-6-7-11-18(17)25-22/h4-13H,1-3H3,(H,24,25)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRJVBBDMLIESA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


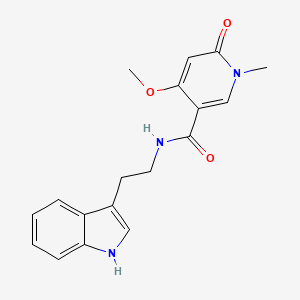

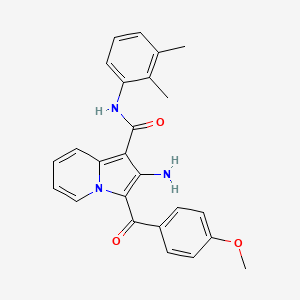
![N-{3-methyl-4-[(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2481845.png)
![N-(4-isopropylbenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2481846.png)

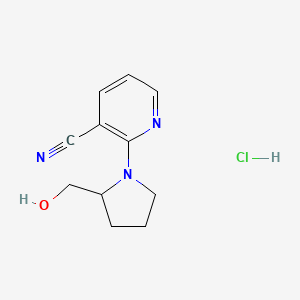
![butyl 4-[5-[(E)-3-[[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]amino]-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2481851.png)
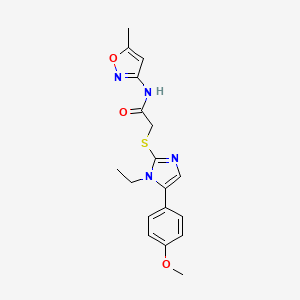
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(phenylsulfanyl)propanamide](/img/structure/B2481858.png)
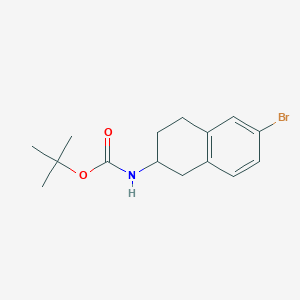
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2,5-dichlorophenyl)amino)formamide](/img/structure/B2481860.png)
